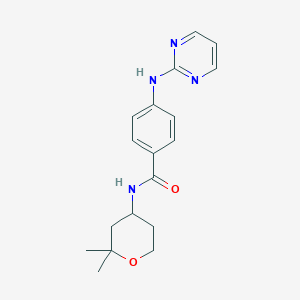

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide

Description

Properties

Molecular Formula |

C18H22N4O2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)-4-(pyrimidin-2-ylamino)benzamide |

InChI |

InChI=1S/C18H22N4O2/c1-18(2)12-15(8-11-24-18)21-16(23)13-4-6-14(7-5-13)22-17-19-9-3-10-20-17/h3-7,9-10,15H,8,11-12H2,1-2H3,(H,21,23)(H,19,20,22) |

InChI Key |

LGDRFWUUTAQMJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.

Introduction of the pyrimidine moiety: This step might involve the nucleophilic substitution reaction of a halogenated pyrimidine with an amine group.

Coupling with benzamide: The final step could involve the coupling of the intermediate with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrimidine or benzamide moieties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Benzamide Scaffolds

Key structural analogs and their distinguishing features are summarized below:

*Estimated based on structural analogs.

Key Structural and Functional Differences

Dichlorobenzamide derivatives (e.g., Compound 2, CAS 918430-49-6) exhibit higher electrophilicity, which may enhance covalent binding to kinases like EGFR but increase toxicity risks .

Pharmacokinetic Implications

- The dimethyl group on the tetrahydropyran ring likely improves metabolic stability compared to hydroxypiperidine (Compound 2) or methoxyphenyl (Compound 4) analogs, which are prone to oxidative metabolism .

- Fluorine in CAS 918430-49-6 may enhance blood-brain barrier penetration, a property absent in the target compound .

Biological Activity Trends MGCD0103 demonstrates nanomolar HDAC2 inhibition, attributed to its 2-aminophenyl group and pyridin-3-yl-pyrimidine motif, which are critical for zinc chelation in the enzyme active site . EGFR inhibitors (e.g., Compound 2) prioritize pyridin-4-yl and dichlorobenzamide motifs for ATP-binding pocket interactions, suggesting divergent structure-activity relationships (SAR) compared to HDAC-targeting analogs .

Biological Activity

The compound N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide (CAS Number: 1189767-93-8) has garnered attention for its potential biological activities, particularly as an inhibitor of the enhancer of Zeste homolog 2 (EZH2). This article explores the biological activity of this compound, detailing its mechanisms, therapeutic implications, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 284.35 g/mol. The structure features a pyrimidine ring and a benzamide moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1189767-93-8 |

| Molecular Formula | C15H20N4O |

| Molecular Weight | 284.35 g/mol |

| Chemical Structure | Chemical Structure |

This compound acts primarily as an EZH2 inhibitor . EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is implicated in various cancers. Inhibition of EZH2 can lead to reactivation of tumor suppressor genes and subsequent anti-tumor effects.

Therapeutic Applications

The compound has shown promise in the treatment of several cancers, including:

- Brain Cancer

- Thyroid Cancer

- Lung Cancer

- Stomach Cancer

- Oral Cancer

These applications stem from its ability to modulate epigenetic regulation by inhibiting EZH2 activity, thereby reversing the oncogenic processes associated with EZH2 overexpression.

Case Studies

-

Study on EZH2 Inhibition in Lung Cancer :

A study demonstrated that treatment with this compound led to significant tumor regression in mouse models of lung cancer. The mechanism was attributed to the reactivation of the p16INK4A tumor suppressor gene, which is typically silenced by EZH2. -

Combination Therapy in Thyroid Cancer :

Research indicated that combining this compound with standard chemotherapy agents enhanced the overall efficacy against thyroid cancer cells in vitro. The synergistic effect was linked to increased apoptosis rates and reduced cell proliferation. -

Clinical Trials :

Ongoing clinical trials are investigating the efficacy of this compound in various cancers. Preliminary results suggest improved patient outcomes when used as part of a combination therapy regimen.

Q & A

Q. What are the established synthetic routes for N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide?

Answer: The synthesis typically involves multi-step organic reactions:

Amide bond formation : Coupling 4-(pyrimidin-2-ylamino)benzoic acid derivatives with 2,2-dimethyltetrahydro-2H-pyran-4-amine using activating agents like EDCI/HOBt .

Substitution reactions : Introducing substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key considerations : Optimize reaction temperatures (60–100°C) and solvent systems (DMF or THF) to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

Answer: Essential methods include:

- NMR spectroscopy : Confirm regiochemistry of pyrimidinylamino groups (δ 8.5–9.0 ppm for aromatic protons) and tetrahydro-2H-pyran conformation (δ 1.2–4.0 ppm) .

- Mass spectrometry (ESI-MS) : Verify molecular weight (expected [M+H]⁺ ~399.4 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Data validation : Compare spectral data with structurally analogous compounds, e.g., N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Answer: Methodological approach :

Structural modifications :

- Vary substituents on the pyrimidine ring (e.g., chloro, methoxy) to assess impact on target binding .

- Replace tetrahydro-2H-pyran with morpholine or piperidine to study steric effects .

Assay design :

- Use kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate substituent changes with IC₅₀ values .

- Perform molecular docking (AutoDock Vina) to predict binding modes against crystallographic targets (e.g., PDB 1M17) .

Data interpretation : Compare results with analogs like N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide, which showed enhanced anticancer activity with pyridyl substitutions .

Q. How should researchers address contradictions in reported biological data for this compound?

Answer: Conflict resolution strategies :

Replicate studies : Ensure identical experimental conditions (e.g., cell lines, assay buffers) to eliminate variability .

Advanced analytics :

- Use LC-MS to verify compound stability under assay conditions (e.g., pH 7.4, 37°C) .

- Perform metabolomic profiling to identify degradation products interfering with activity .

Meta-analysis : Compare datasets from structurally related compounds (e.g., N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazinyl)ethoxy]quinazolinamine) to identify trends .

Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations during assays. Standardize ATP levels at 1 mM .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

Answer: In silico workflow :

ADME prediction : Use SwissADME to estimate logP (~2.8), solubility (≈50 µM), and CYP450 metabolism .

Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .

Molecular dynamics (MD) : Simulate binding to human serum albumin (PDB 1AO6) to assess plasma protein binding .

Validation : Cross-reference predictions with experimental data from analogs like 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide, which showed moderate bioavailability (F = 35%) in rodent models .

Q. How can researchers optimize solubility and stability for in vivo studies?

Answer: Formulation strategies :

Solubility enhancement :

- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .

- Synthesize phosphate prodrugs to improve aqueous solubility .

Stability testing :

- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

- Assess photostability under ICH Q1B guidelines .

Data-driven adjustments : If degradation exceeds 10% in 4 weeks, consider lyophilization or lipid nanoparticle encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.